N-(4-butoxyphenyl)decane-1-sulfonamide
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Overview
Description
N-(4-butoxyphenyl)decane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound is part of a broader class of sulfonamides, which have been widely studied for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-butoxyphenyl)decane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of ammonium carbamate as the nitrogen source and methanol as the oxygen source and reaction medium . Another efficient method for preparing sulfonamides involves the NH4I-mediated amination of sodium sulfinates with amines . These methods are advantageous due to their simplicity, cost-effectiveness, and environmentally friendly nature.
Industrial Production Methods
In industrial settings, the production of sulfonamides often relies on the reaction of sulfonyl chlorides with amines in the presence of a base or an acylating catalyst . This approach allows for the large-scale synthesis of sulfonamides with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxyphenyl)decane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-butoxyphenyl)decane-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)decane-1-sulfonamide involves the inhibition of specific enzymes or proteins. Sulfonamides typically inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, leading to their antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-butoxyphenyl)decane-1-sulfonamide include:
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness
This compound is unique due to its specific structural features, such as the butoxyphenyl and decane groups, which may confer distinct physical and chemical properties compared to other sulfonamides
Properties
Molecular Formula |
C20H35NO3S |
---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
N-(4-butoxyphenyl)decane-1-sulfonamide |
InChI |
InChI=1S/C20H35NO3S/c1-3-5-7-8-9-10-11-12-18-25(22,23)21-19-13-15-20(16-14-19)24-17-6-4-2/h13-16,21H,3-12,17-18H2,1-2H3 |
InChI Key |
HHCHSPKITBMHPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NC1=CC=C(C=C1)OCCCC |
Origin of Product |
United States |
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